5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then treated with thionyl chloride to form the benzoyl chloride derivative . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-[(3-methylbenzyl)oxy]benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, thionyl chloride for chlorination, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride is widely used in proteomics research for the modification of proteins and peptides . It is also used in organic synthesis as an intermediate for the preparation of more complex molecules. In medicinal chemistry, it can be used to synthesize potential drug candidates by modifying its structure to enhance biological activity .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is utilized in proteomics research to label or modify proteins and peptides .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride include:
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
3-Methylbenzyl chloride: Another precursor used in the synthesis.
Benzoyl chloride derivatives: Other benzoyl chloride compounds with different substituents that may have similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in scientific research .
Properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUNXUYAUHVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224386 | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-99-6 | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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